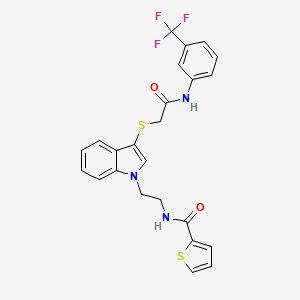![molecular formula C21H23ClN2O3S B2377311 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1903032-79-0](/img/structure/B2377311.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: is an intricate organic compound with notable heterocyclic structures. It exhibits unique properties thanks to the blend of a cyclopentanecarboxamide moiety, a thiophene ring, and a benzoxazepine core.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis often starts with a precursor that contains the thiophene and cyclopentanecarboxamide portions. These are chemically manipulated through a series of steps involving the formation of amide bonds and cyclization reactions to form the benzoxazepine structure. Key reagents include thionyl chloride (SOCl2) for chlorination and catalytic amounts of acids or bases to facilitate cyclization.
Industrial production methods: For industrial-scale production, streamlined processes focus on cost efficiency and yield optimization. Automated continuous flow systems can be employed to maintain reaction conditions precisely and efficiently manage reagents. This often involves scaling up the lab-based reactions with optimized catalysts and solvents.
Analyse Des Réactions Chimiques
Types of reactions:
Oxidation: Undergoes oxidation, particularly at the sulfur atom of the thiophene ring using agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can occur at the oxazepine ring, using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: Substitution reactions often target the benzene ring within the oxazepine structure, facilitated by halogenating agents.
Common reagents and conditions:
Oxidation: m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reduction: Lithium aluminium hydride (LiAlH4) in diethyl ether.
Substitution: Halogenation via thionyl chloride (SOCl2) or similar reagents.
Major products formed from these reactions:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkylated derivatives.
Substitution: Halogenated benzoxazepine derivatives.
Applications De Recherche Scientifique
Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals.
Biology: In biology, it can be used as a probe to study enzyme interactions and protein binding due to its unique structure.
Medicine: Potentially, it has applications in medicinal chemistry for developing new therapeutic agents, given its complex structure and the ability to modify it to target specific biological pathways.
Industry: In the industrial domain, it could be used as a starting material for the synthesis of dyes, polymers, and materials with specific electronic properties.
Mécanisme D'action
The compound’s activity primarily involves interaction with specific molecular targets within the body. For example, the oxazepine structure can interact with receptors or enzymes, potentially blocking or modulating their activity. The thiophene ring can also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Benzodiazepines
Oxazepines
Thienodiazepines
Cyclopentanecarboxamide derivatives
In essence, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in various scientific fields due to its complex structure and versatile chemical properties.
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c22-16-5-6-17-15(12-16)13-24(19(25)14-27-17)10-9-23-20(26)21(7-1-2-8-21)18-4-3-11-28-18/h3-6,11-12H,1-2,7-10,13-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISATVTGWLGBRPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)
![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)
![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol](/img/structure/B2377238.png)

![3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2377241.png)


![ethyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/new.no-structure.jpg)

![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)
